

# Comparative efficacy of Lorundrostat and baxdrostat in hypertension models

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## Compound of Interest

Compound Name: Lorundrostat

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## A Comparative Guide to Lorundrostat and Baxdrostat in Hypertension

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lorundrostat** and baxdrostat are novel, selective aldosterone synthase inhibitors (ASIs) representing a promising new class of therapeutics for the management of uncontrolled and resistant hypertension. By directly targeting the synthesis of aldosterone, a key hormone in the regulation of blood pressure, these agents offer a distinct mechanism of action compared to existing antihypertensive drugs. This guide provides a comparative overview of the efficacy of **lorundrostat** and baxdrostat based on available clinical trial data. It is important to note that direct head-to-head preclinical studies in animal models of hypertension are not extensively available in the public domain; therefore, this comparison primarily relies on data from human clinical trials.

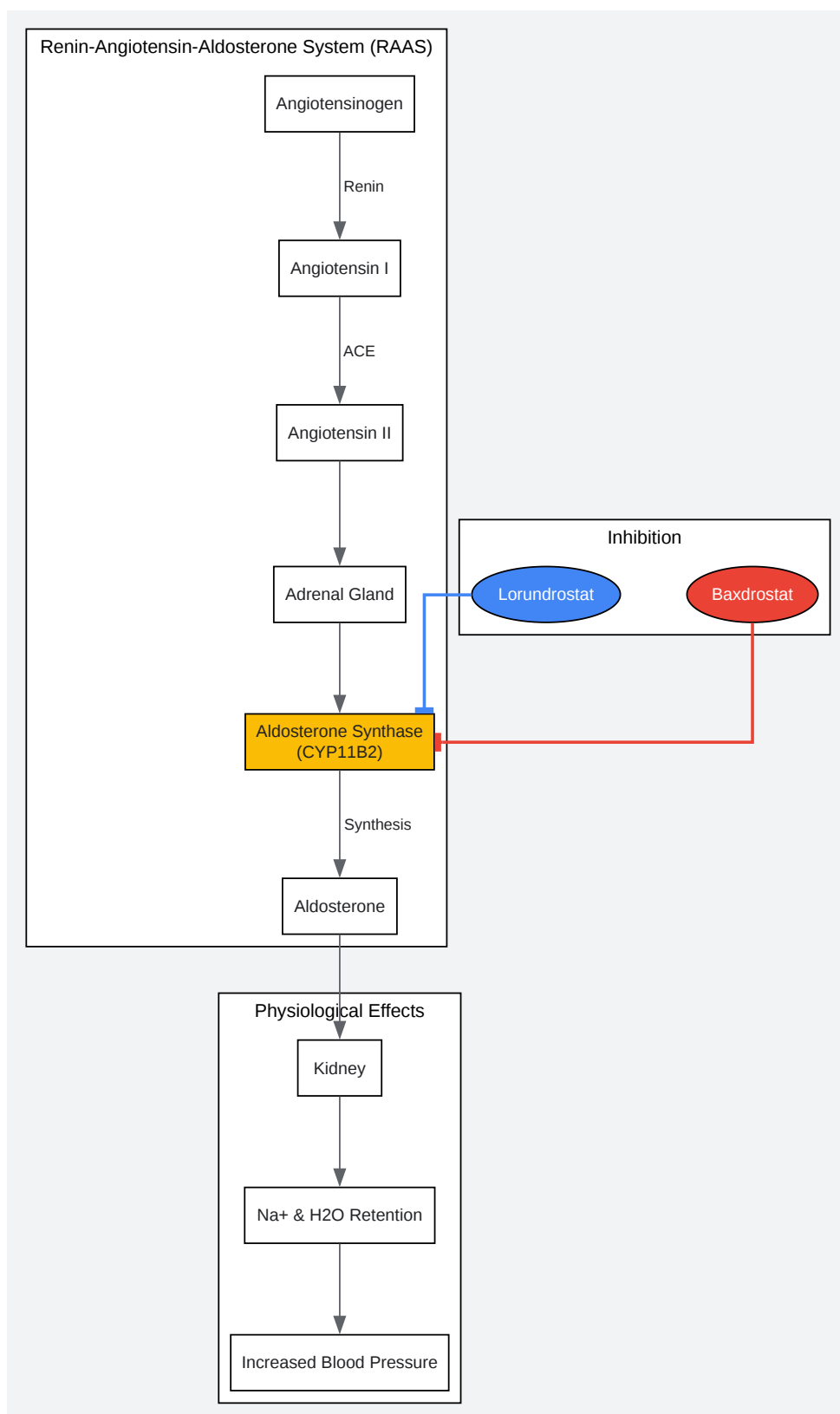
## Mechanism of Action: Aldosterone Synthase Inhibition

Both **lorundrostat** and baxdrostat exert their antihypertensive effects by inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands. This leads to reduced aldosterone levels, which

in turn decreases sodium and water retention, ultimately lowering blood pressure. A critical aspect of their development is high selectivity for aldosterone synthase over 11 $\beta$ -hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis, to avoid off-target effects like adrenal insufficiency.

- **Lorundrostat** has demonstrated a high selectivity for aldosterone synthase over 11 $\beta$ -hydroxylase, with a reported selectivity ratio of 374:1 in vitro.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Baxdrostat also shows high selectivity, with a reported selectivity ratio of 100:1 for aldosterone synthase over 11 $\beta$ -hydroxylase in preclinical studies.[\[6\]](#)

Below is a diagram illustrating the signaling pathway targeted by these inhibitors.



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Mechanism of action of aldosterone synthase inhibitors.

## Comparative Efficacy from Clinical Trials

The following tables summarize the key efficacy data from major clinical trials for **lorundrostat** and baxdrostat in patients with uncontrolled or resistant hypertension.

### Lorundrostat: Clinical Trial Data

Trial Name	Phase	Patient Population	Doses	Treatment Duration	Primary Endpoint	Placebo-Adjusted Systolic Blood Pressure Reduction
Target-HTN	2	Uncontrolled Hypertension (with suppressed plasma renin activity in Cohort 1)	50 mg QD, 100 mg QD	8 weeks	Change in automated office systolic blood pressure (AOBP)	-9.6 mmHg (50 mg QD)[7], -7.8 mmHg (100 mg QD)[7]
ADVANCE-HTN	2b	Uncontrolled and Treatment-Resistant Hypertension	50 mg QD, 50-100 mg QD	12 weeks	Change in 24-hour ambulatory systolic blood pressure (SBP)	-7.9 mmHg (50 mg QD)[8][9], -6.5 mmHg (50-100 mg QD)[8]

### Baxdrostat: Clinical Trial Data

Trial Name	Phase	Patient Population	Doses	Treatment Duration	Primary Endpoint	Placebo-Adjusted Systolic Blood Pressure Reduction
BrigHTN	2	Treatment-Resistant Hypertension	0.5 mg, 1 mg, 2 mg QD	12 weeks	Change in seated systolic blood pressure (SBP)	-8.1 mmHg (1 mg) , -11.0 mmHg (2 mg)
BaxHTN	3	Uncontrolled and Resistant Hypertension	1 mg, 2 mg QD	12 weeks	Change in seated systolic blood pressure (SBP)	-8.7 mmHg (1 mg)[10], -9.8 mmHg (2 mg)[10] [11]

## Experimental Protocols: Clinical Trial Designs

Below are the generalized experimental protocols for the key clinical trials cited.

### Lorundrostat: Target-HTN Trial Protocol

- Study Design: A multicenter, prospective, randomized, placebo-controlled, dose-ranging clinical trial.[12][13]
- Patient Population: Adults (>18 years) with uncontrolled hypertension (systolic AOBP  $\geq 130$  mmHg) on 2 or more antihypertensive medications.[14] Cohort 1 included patients with suppressed plasma renin activity (PRA  $\leq 1.0$  ng/mL/h) and elevated plasma aldosterone ( $\geq 1.0$  ng/dL).[7] Cohort 2 included patients with PRA  $> 1.0$  ng/mL/h.[14]
- Intervention: Patients were randomized to receive placebo or one of five **lorundrostat** doses (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[7][12]

- Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[7]

## Lorundrostat: ADVANCE-HTN Trial Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.[8][9][15]
- Patient Population: Adults with uncontrolled or treatment-resistant hypertension on a standardized regimen of two to three antihypertensive medications.[9]
- Intervention: After a 3-week run-in on a standardized antihypertensive regimen, eligible patients were randomized (1:1:1) to placebo, **lorundrostat** 50 mg once daily, or **lorundrostat** 50 mg once daily with a possible titration to 100 mg at week 4. The treatment duration was 12 weeks.[15][16]
- Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to week 12.[8][16]

## Baxdrostat: BrigHTN Trial Protocol

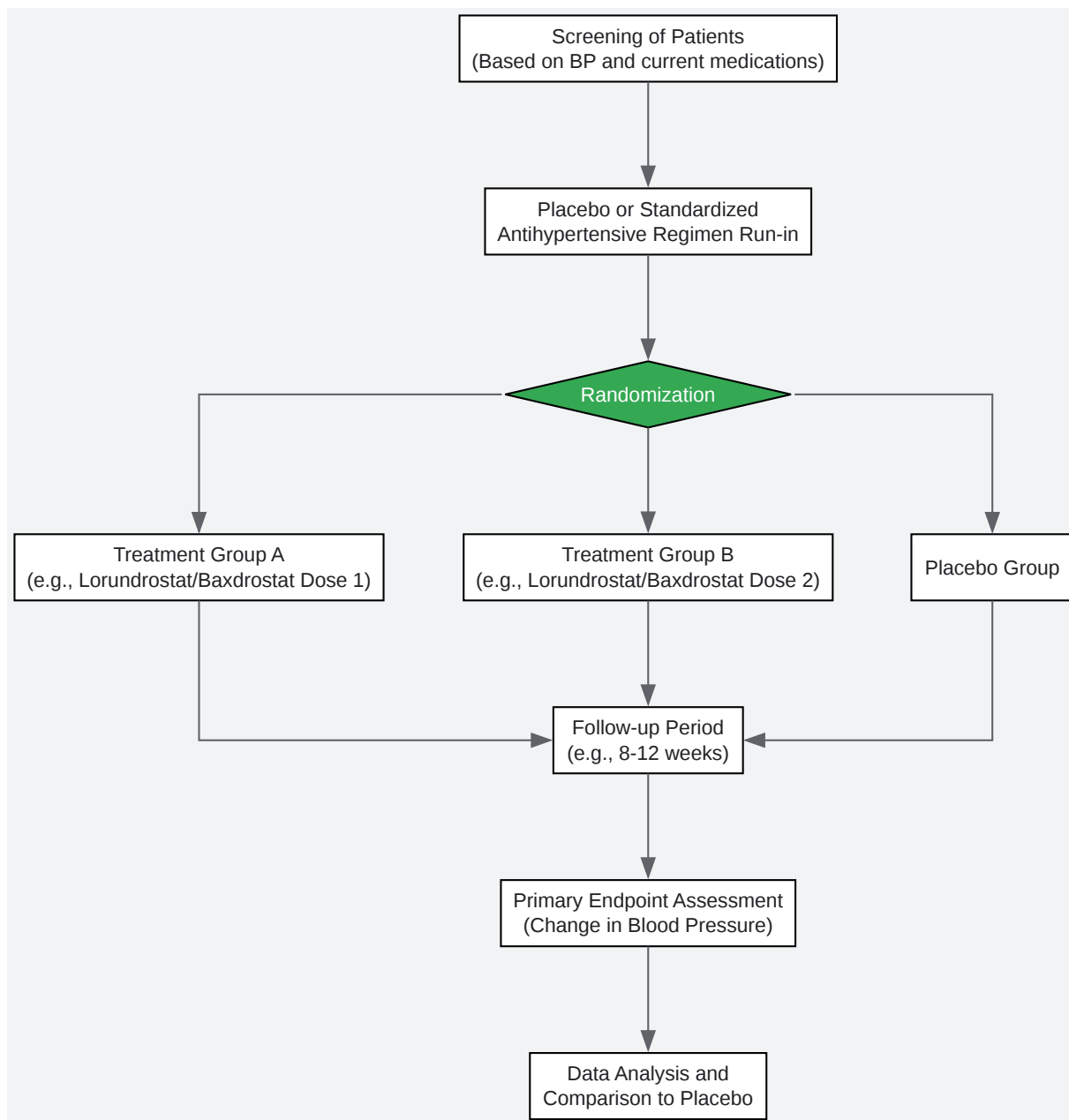
- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[17]
- Patient Population: Patients with treatment-resistant hypertension (blood pressure  $\geq 130/80$  mmHg) on stable doses of at least three antihypertensive agents, including a diuretic.[18][19]
- Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[18][19]
- Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[18]

## Baxdrostat: BaxHTN Trial Protocol

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[20][21]

- Patient Population: Adults ( $\geq 18$  years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on  $\geq 3$  antihypertensive agents, including a diuretic) with a mean seated systolic blood pressure  $\geq 140$  mmHg and  $< 170$  mmHg.[11][20]
- Intervention: Following a placebo run-in period, patients were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks.[11][21]
- Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[11][21]

The following diagram illustrates a generalized workflow for these clinical trials.



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Generalized clinical trial workflow.



## Summary and Conclusion

Both **lorundrostat** and baxdrostat have demonstrated clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension. Their high selectivity for aldosterone synthase minimizes the risk of cortisol-related adverse effects, a significant advancement over earlier-generation aldosterone synthase inhibitors.

Based on the available clinical trial data, both agents appear to be effective. The choice between them in a clinical setting may ultimately depend on factors such as long-term safety data, head-to-head comparative trials, and specific patient profiles. For the research and development community, the promising results of these agents underscore the therapeutic potential of targeting aldosterone synthesis in hypertension and potentially other aldosterone-mediated diseases. Further studies, including direct comparative trials, will be crucial to fully delineate the relative efficacy and safety profiles of **lorundrostat** and baxdrostat.

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